molecular formula C14H18O3 B139887 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone CAS No. 141184-48-7

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Cat. No. B139887
M. Wt: 234.29 g/mol
InChI Key: YPTGMHTXWIENQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a ketone that is structurally similar to other compounds that have been studied for their biological activity. In

Scientific Research Applications

  • Crystal Structure Analysis :

    • The compound's derivatives have been studied for their crystal structure, exemplified by the analysis of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, which revealed specific ring conformations and bond orientations (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
  • Synthesis and Structural Characterization :

    • Various studies have focused on the synthesis of novel compounds from 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone or its derivatives and their structural characterization, such as the synthesis and characterization of a new aromatic hydrazone (Tian Xiao-xue, 2011).
  • Antimicrobial Activity :

    • Compounds synthesized from this chemical have been evaluated for their antimicrobial properties. For example, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed notable antimicrobial activity (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
  • Pharmaceutical Research :

  • Chemical Synthesis Methods :

  • Platelet Aggregation Inhibition :

  • Molecular and Crystal Structures Analysis :

    • The compound's derivatives are used in analyzing molecular and crystal structures, such as the study of 1,2,2,2- tetrakis(3-methoxyphenyl)ethanone for its crystallographic properties (L. Klemm, T. Weakley, 2000).

properties

IUPAC Name

1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTGMHTXWIENQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471768
Record name 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

CAS RN

141184-48-7
Record name 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.